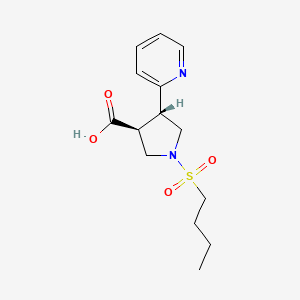

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3S*,4S*)-1-(butylsulfonyl)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid is a chemical compound with potential therapeutic applications. It is commonly referred to as Boc-4-pyrrolidinecarboxylic acid or Boc-PPy. This compound belongs to the family of pyrrolidinecarboxylic acids, which have been extensively studied for their biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Improvements : Liang Wen-jun (2007) described an improved synthesis method for a related compound, (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, using 4-(dimethylamino)pyridine as a catalyst, achieving a high yield of 98% (Liang Wen-jun, 2007).

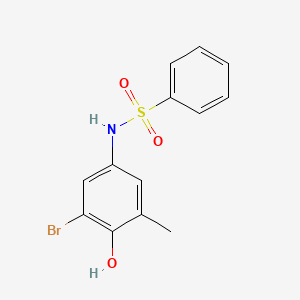

Novel Cyclization and Antimicrobial Activity : Zareef, Iqbal, and Arfan (2008) conducted a novel cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, showing significant antimicrobial activity (Zareef, Iqbal, & Arfan, 2008).

Inhibition of Blood Platelet Activity : Kudryavtsev et al. (2011) synthesized novel derivatives of 4-(vinylsulfonyl)pyrrolidine-2-carboxylic acids, demonstrating their ability to inhibit the exposure of phosphatidylserine by platelets upon activation with thrombin (Kudryavtsev et al., 2011).

Lanthanide-Potassium Biphenyl Frameworks : Zhou et al. (2016) synthesized lanthanide-organic frameworks using a novel sulfonate-carboxylate ligand, demonstrating gas sorption, proton conductivity, and luminescent sensing of metal ions (Zhou et al., 2016).

Catalysis and Reaction Mechanisms

Catalytic Activity in Asymmetric Reactions : A study by Hashimoto et al. (2011) developed axially chiral dicarboxylic acid as a chiral Brønsted acid catalyst, demonstrating its effectiveness in asymmetric Mannich-type reactions (Hashimoto et al., 2011).

Palladium-Catalyzed Couplings : Suresh et al. (2013) described palladium-catalyzed decarboxylative Suzuki and Heck couplings of azaindole-2-carboxylic acids to synthesize 2-aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo-[2,3 b]pyridines (Suresh et al., 2013).

Synthesis of Pyrroles and Pyrrolidines : Sankar, Mahalakshmi, and Balasubramanian (2013) developed a method for synthesizing 1,3,4-trisubstituted pyrrolidines and pyrroles, highlighting the potential for creating complex organic compounds (Sankar, Mahalakshmi, & Balasubramanian, 2013).

Applications in Organic Material Synthesis

Organic Material Synthesis : Antony et al. (2019) synthesized a new π-conjugated chromophore, demonstrating its potential in organic materials science (Antony et al., 2019).

Organocatalysis with Hydroxyproline Derivatives : Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids as organocatalysts for asymmetric reactions, emphasizing their applications in green chemistry (Zlotin, 2015).

Eigenschaften

IUPAC Name |

(3S,4S)-1-butylsulfonyl-4-pyridin-2-ylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-2-3-8-21(19,20)16-9-11(12(10-16)14(17)18)13-6-4-5-7-15-13/h4-7,11-12H,2-3,8-10H2,1H3,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFIKYCFXNTDSK-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5560791.png)

![N-(2-hydroxycyclohexyl)-1-[(4-methoxyphenyl)sulfonyl]-N-methyl-3-piperidinecarboxamide](/img/structure/B5560793.png)

![(3aS*,6aS*)-2-allyl-5-(5-chloropyridin-2-yl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5560800.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)